N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H25N5O3
- Molecular Weight : 431.5 g/mol
- CAS Number : 946213-20-3
The compound features a 1,2,3-triazole ring, which is known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of substituents such as methoxy and dimethyl groups enhances its biological profile.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation across various cell lines. Notably:
- Mechanism of Action : The triazole moiety interacts with specific enzymes involved in cancer cell metabolism and proliferation. For example, studies have shown that triazole derivatives can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis .
- Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against these cell lines .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Triazole Derivative A | MCF-7 | 1.1 |
Triazole Derivative B | HCT-116 | 2.6 |
Triazole Derivative C | HepG2 | 1.4 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens:
- Inhibition of Bacterial Growth : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 0.0063 |
S. aureus | 0.0050 |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Functionalization : Subsequent reactions to introduce the dimethyl and methoxy substituents.
Case Studies and Research Findings
Several studies have highlighted the potential applications of triazole-containing compounds:
-
Anticancer Studies : A study reported that specific triazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
"The synthesized compounds showed anticancer activity through thymidylate synthase inhibition" .
- Antimicrobial Studies : Research has documented the effectiveness of triazole hybrids against various bacterial strains with low MIC values indicating potent antimicrobial activity .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-9-10-13(2)15(11-12)20-19(24)18-14(3)23(22-21-18)16-7-5-6-8-17(16)25-4/h5-11H,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLTRVRJBZKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.